[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Catalog No.
S614701
CAS No.
13653-84-4
M.F
C20H14O4
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

CAS Number

13653-84-4

Product Name

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

IUPAC Name

4-[4-(4-carboxyphenyl)phenyl]benzoic acid

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C20H14O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24)

InChI Key

FZTIWOBQQYPTCJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Synonyms

[1,1’:4’,1’’-Terphenyl]-4,4’’-dicarboxylic Acid;

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid is an organic compound with the molecular formula C20H14O4 and a molecular weight of approximately 318.32 g/mol. This compound features a unique structure characterized by three interconnected phenyl rings and two carboxylic acid functional groups located at the 4,4''-positions of the central phenyl ring. Its distinctive arrangement contributes to its reactivity and utility in various chemical and biological applications.

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid is versatile in its chemical reactivity, participating in several types of reactions:

  • Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives using agents like potassium permanganate in acidic conditions.
  • Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes, typically using lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The phenyl rings can undergo substitution reactions to introduce various substituents, facilitated by halogenating agents in the presence of Lewis acids.

These reactions demonstrate the compound's potential for further functionalization and synthesis of complex organic molecules.

Research into the biological activity of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid indicates potential therapeutic properties. It has been investigated for:

  • Anti-inflammatory effects: The compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Anticancer properties: Preliminary studies suggest that it could exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer research.

The synthesis of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid typically involves:

  • Starting Materials: Common precursors include 4-bromobenzoic acid and phenylboronic acid.
  • Suzuki Coupling Reaction: The key step is the Suzuki coupling between 4-bromobenzoic acid and phenylboronic acid in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent such as toluene at elevated temperatures.
  • Oxidation Step: The resulting intermediate is then oxidized using potassium permanganate to introduce the carboxylic acid groups.

This methodology highlights the compound's synthetic accessibility and versatility as a building block in organic synthesis.

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid finds applications across various fields:

  • Chemistry: Utilized as a building block for synthesizing complex organic molecules and polymers.
  • Biology: Employed in enzyme-substrate interaction studies and as a probe for biochemical assays.
  • Medicine: Investigated for potential therapeutic applications due to its anti-inflammatory and anticancer properties.
  • Industry: Used in producing advanced materials such as liquid crystals and organic semiconductors.

These diverse applications underscore its importance in both research and industrial contexts.

Interaction studies involving [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid have focused on its binding interactions with biomolecules. Its structure allows it to act as a ligand in metal-organic frameworks (MOFs), which are promising materials for gas storage and separation applications. Research has demonstrated that this compound can enhance the stability and performance of MOFs when used as a linker.

Several compounds share structural similarities with [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid. Notable examples include:

Compound NameStructure Description
4-(Diphenylphosphino)benzoic AcidContains a phosphine group instead of a carboxylic acid group.
4-Carboxyphenylboronic AcidFeatures a boronic acid group instead of an additional phenyl ring.
1,3,5-Tris(4-carboxyphenyl)benzeneContains three carboxyphenyl groups attached to a central benzene ring.

Uniqueness

The uniqueness of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid lies in its specific arrangement of phenyl rings combined with carboxylic acid groups. This configuration imparts distinct chemical properties and reactivity compared to similar compounds, making it particularly valuable for specialized applications in research and industry. Its ability to participate in significant chemical transformations while maintaining structural integrity sets it apart from other compounds within its class.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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